N-[(oxan-4-yl)(thiophen-2-yl)methyl]adamantane-1-carboxamide
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Overview
Description
N-[(oxan-4-yl)(thiophen-2-yl)methyl]adamantane-1-carboxamide is a complex organic compound that features a unique structure combining an adamantane core with oxane and thiophene substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(oxan-4-yl)(thiophen-2-yl)methyl]adamantane-1-carboxamide typically involves multi-step organic reactions. One common approach is the condensation reaction, where the adamantane carboxylic acid is first activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). This activated intermediate then reacts with the oxane and thiophene derivatives under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
N-[(oxan-4-yl)(thiophen-2-yl)methyl]adamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the carboxamide can be reduced to an amine.
Substitution: The hydrogen atoms on the thiophene ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) are used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
N-[(oxan-4-yl)(thiophen-2-yl)methyl]adamantane-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug design and development.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of N-[(oxan-4-yl)(thiophen-2-yl)methyl]adamantane-1-carboxamide involves its interaction with specific molecular targets. The adamantane core provides structural stability, while the oxane and thiophene moieties contribute to the compound’s reactivity and binding affinity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[(oxan-4-yl)(thiophen-2-yl)methyl]adamantane-1-carboxamide
- N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}adamantane-1-carboxamide
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to other similar compounds, it may exhibit enhanced stability, reactivity, or bioactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[oxan-4-yl(thiophen-2-yl)methyl]adamantane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO2S/c23-20(21-11-14-8-15(12-21)10-16(9-14)13-21)22-19(18-2-1-7-25-18)17-3-5-24-6-4-17/h1-2,7,14-17,19H,3-6,8-13H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSFYGTLANBJNNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(C2=CC=CS2)NC(=O)C34CC5CC(C3)CC(C5)C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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